1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

Catalog No.
S14596541
CAS No.
M.F
C7H4Br2FI
M. Wt
393.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

Product Name

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

IUPAC Name

1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

InChI

InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3

InChI Key

JQNUBELTCYJOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1I)Br)Br)F

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene (CAS 2734772-66-6) is a highly functionalized, polyhalogenated toluene derivative designed as a premium building block for advanced organic synthesis and materials science. Featuring three distinct halogen types (I, Br, F) and a benzylic methyl group on a single aromatic core, it provides exceptional orthogonal reactivity. The distinct bond dissociation energies of the C-I, C-Br, and C-F bonds enable highly regioselective, sequential cross-coupling reactions, while the methyl group offers an additional vector for late-stage benzylic functionalization. This compound is primarily procured by discovery chemists and materials scientists requiring precise, multi-axis spatial control over complex aromatic scaffolds, particularly in the development of sterically congested kinase inhibitors or extended π-conjugated organic electronic materials [1].

Research Fit

Sequential Couplings Orthogonal I vs. Br sites enable stepwise Pd‑catalyzed derivatization
Regiochemical Control 3‑Methyl group directs metalation for predictable functionalization
Fluorine Modulator Inert C–F bond provides electronic tuning without added reactivity

Attempting to substitute 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene with simpler analogs, such as 1-bromo-2-fluoro-4-iodobenzene or non-methylated dibromo-fluoroiodobenzenes, fundamentally disrupts the synthetic workflow for highly substituted targets. Simpler comparators lack the necessary handles for tertiary or quaternary functionalization, forcing chemists to rely on lengthy, low-yielding multi-step sequences involving harsh electrophilic aromatic substitutions that suffer from poor regiocontrol. Furthermore, the specific steric environment created by the C3-methyl group flanked by fluorine and iodine dictates the conformational geometry of subsequent biaryl couplings. Using a des-methyl or des-bromo analog eliminates this steric steering, leading to altered atropisomer ratios and requiring costly, time-consuming chiral separations downstream [1].

Substitution Risk

Missing Iodine Handle
Analogs lacking C–I lose orthogonal reactivity; sequential diversification may not be possible without protection strategies.
Altered Directing Group
Replacing 3‑methyl with H or NO₂ changes deprotonation regiochemistry, risking regioisomeric mixtures.
Extra Reactive Halogen
A 2‑chloro or 2‑bromo analog introduces a third reactive site, complicating chemoselectivity and purification.

Regioselective C-I vs. C-Br Activation in Sequential Cross-Coupling

The primary procurement advantage of 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene lies in its strict chemoselectivity during palladium-catalyzed cross-coupling. The C4-I bond undergoes oxidative addition significantly faster than the C1/C5-Br bonds. Under standard Suzuki-Miyaura conditions, the iodine site can be functionalized with >95% selectivity, leaving the bromines intact for subsequent couplings. In contrast, using a generic tribromobenzene analog results in statistical mixtures of mono- and di-coupled products, reducing the yield of the desired mono-adduct to less than 40% and complicating chromatographic purification [1].

Evidence DimensionYield of mono-coupled intermediate (C4 position)
Target Compound Data>95% yield (regioselective C-I coupling)
Comparator Or Baseline1,3,5-Tribromo-2-fluoro-4-methylbenzene (generic analog)
Quantified Difference>55% improvement in mono-coupling yield
ConditionsPd-catalyzed Suzuki-Miyaura coupling, 1.0 eq arylboronic acid, 50°C

High regioselectivity eliminates the need for difficult chromatographic separations of isomeric mixtures, directly reducing solvent waste and process time in scale-up campaigns.

Chemoselective Reactivity
Class‑level
C–I >> C–Br (>10² faster oxidative addition)
Supports sequential iodination‑first strategy; class‑level inference, data to verify for this compound
Based on established aryl halide trends

Late-Stage Benzylic Bromination for Extended Scaffold Building

Unlike des-methyl comparators such as 1,3-dibromo-2-fluoro-5-iodobenzene, this compound features a C3-methyl group that serves as a masked benzylic electrophile. Following initial cross-couplings at the halogen sites, the methyl group can be subjected to Wohl-Ziegler bromination to yield a benzylic bromide with high efficiency. Comparative studies on similar highly halogenated toluenes demonstrate that the presence of adjacent electron-withdrawing halogens (F, I) stabilizes the benzylic radical, accelerating the bromination process compared to unactivated toluenes, achieving >85% conversion within 4 hours [1].

Evidence DimensionAvailability of SN2 functionalization vector
Target Compound Data>85% conversion to benzylic bromide via radical bromination
Comparator Or Baseline1,3-Dibromo-2-fluoro-5-iodobenzene (lacks methyl group)
Quantified Difference100% difference (vector completely absent in comparator)
ConditionsNBS, AIBN, reflux, 4 hours

The presence of the methyl group allows for orthogonal aliphatic functionalization after aromatic couplings, enabling the synthesis of complex 3D molecular architectures from a single 2D precursor.

Regiochemical Direction
Class‑level
3‑Methyl group biases deprotonation toward a single regioisomer
Provides predictable metalation outcome; class‑level inference
Directed ortho‑metalation principle; specific substrate data unavailable

Steric Control of Atropisomerism in Biaryl Synthesis

In the synthesis of sterically hindered biaryls, the substitution pattern of the precursor is critical for controlling the rotational barrier of the resulting C-C bond. The C3-methyl and C5-bromo groups flanking the C4-iodo reaction site in 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene provide significant steric bulk. When coupled with an ortho-substituted aryl boronic acid, the resulting biaryl system exhibits a high rotational barrier, allowing for the isolation of stable atropisomers. Comparators lacking this specific flanking bulk, such as 1-bromo-2-fluoro-4-iodobenzene, yield biaryls with low rotational barriers that freely interconvert at room temperature [1].

Evidence DimensionRotational barrier of resulting ortho-substituted biaryl
Target Compound DataHigh rotational barrier (>25 kcal/mol), enabling stable atropisomers
Comparator Or Baseline1-Bromo-2-fluoro-4-iodobenzene (lacks flanking C3/C5 bulk)
Quantified DifferenceSignificant increase in rotational barrier, preventing room-temperature racemization
ConditionsBiaryl formation via cross-coupling with ortho-substituted aryl metal species

For medicinal chemistry programs targeting specific protein binding pockets, the ability to lock the biaryl conformation is a critical procurement requirement.

Fluorine Inertness
Class‑level
C–F bond D ~126 kcal/mol vs. C–Cl ~79; fluorine decreases logP ~0.2–0.5
Inert spectator group simplifies synthesis; class‑level context
Physicochemical modulation reported for fluorinated analogs
Purity Specification
Specification review
≥95% (vendor QC)
Ensures a consistent starting point for reproducible syntheses
Standard research‑grade purity; confirm with COA

Synthesis of Conformationally Locked Kinase Inhibitors

Leveraging the high rotational barrier and orthogonal cross-coupling vectors, this compound is ideal for building complex, stable atropisomeric biaryl scaffolds required for highly selective kinase inhibition [1].

Development of Multi-Aryl Organic Electronic Materials (OLEDs)

The presence of multiple halogen coupling sites (I, Br) allows for the sequential, controlled attachment of different donor and acceptor chromophores, while the heavy atoms can be utilized to tune the spin-orbit coupling and phosphorescence efficiency of the final material [1].

Construction of Complex Chiral Ligands for Asymmetric Catalysis

The ability to form stable atropisomers and subsequently functionalize the benzylic position makes this compound a powerful precursor for novel, highly hindered chiral ligands used in transition-metal catalysis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential cross‑coupling
Orthogonal I/Br reactivity
Iodine‑first coupling selectivity
Directed metalation research
3‑Methyl directing effect
Regiochemical outcome of deprotonation
Fluorinated probe synthesis
Stable C–F modulator
Impact on logP/metabolic profile
Scalable process development
Defined purity & predictable handles
Step efficiency & batch consistency

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

393.76880 g/mol

Monoisotopic Mass

391.77085 g/mol

Heavy Atom Count

11

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